

ATTO 465 Maleimide: A Technical Guide for Advanced Labeling Applications

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Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B15556988

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This technical guide provides an in-depth overview of **ATTO 465 maleimide**, a fluorescent probe belonging to the ATTO series of dyes. Renowned for their high sensitivity and photostability, these labels are pivotal in various life science applications, including the labeling of proteins, nucleic acids, and other biomolecules. ATTO 465, derived from acriflavine, is characterized by its strong absorption, significant Stokes shift, and good water solubility, making it a versatile tool for fluorescence-based detection methods.^{[1][2][3]}

Core Molecular and Spectroscopic Properties

ATTO 465 maleimide is specifically designed for the covalent labeling of molecules containing thiol groups, such as cysteine residues in proteins.^{[2][4]} The maleimide functional group reacts with sulfhydryl groups to form a stable thioether bond.^[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **ATTO 465 maleimide**, providing a quick reference for experimental design.

Property	Value	Reference
Molecular Weight	517.92 g/mol	[5][6]
Chemical Formula	C ₂₃ H ₂₄ ClN ₅ O ₇	[5]
Excitation Maximum (λ _{ex})	453 nm	[1][5][7]
Emission Maximum (λ _{em})	506 nm	[1][5]
Molar Extinction Coefficient (ε _{max})	7.5 x 10 ⁴ M ⁻¹ cm ⁻¹	[1][2]
Fluorescence Quantum Yield (η _{fl})	75%	[1][2]
Fluorescence Lifetime (τ _{fl})	5.0 ns	[1][2]
Correction Factor (CF260)	1.09	[1]
Correction Factor (CF280)	0.48	[1]

Experimental Protocol: Protein Labeling with ATTO 465 Maleimide

This section details a general procedure for the covalent labeling of proteins with **ATTO 465 maleimide**. The protocol is optimized for proteins containing accessible cysteine residues.

Materials

- Protein of interest (50-100 μM in a suitable buffer)
- ATTO 465 maleimide**
- Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5
- Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
- Solvent for dye stock: Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

- Purification column (e.g., size-exclusion chromatography)

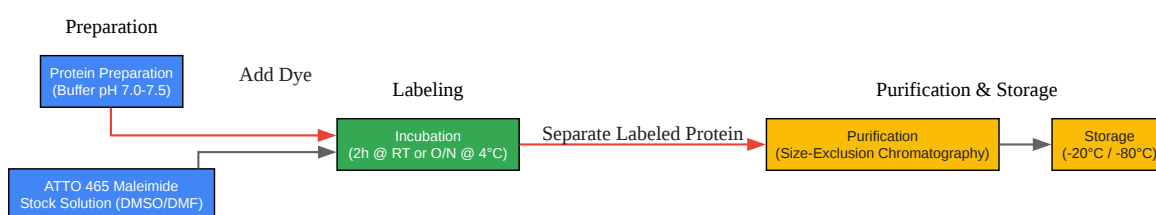
Procedure

- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 50-100 μM .[\[1\]](#)
 - If the protein contains disulfide bonds that need to be reduced to expose thiol groups, add a 10-fold molar excess of a reducing agent like DTT or TCEP.[\[1\]](#)
 - If DTT is used, it must be removed by dialysis or a desalting column before adding the dye, as it also contains a thiol group. TCEP does not require removal.[\[1\]](#)
 - For sensitive proteins, it is advisable to perform the labeling in an oxygen-free environment to prevent re-oxidation of thiols.[\[1\]](#)
- Dye Preparation:
 - Immediately before use, prepare a 10-20 mM stock solution of **ATTO 465 maleimide** in the chosen solvent (DMSO or DMF).[\[1\]](#)
 - Protect the stock solution from light by wrapping the container in aluminum foil.[\[1\]](#)
- Labeling Reaction:
 - Add a 10-20 molar excess of the **ATTO 465 maleimide** stock solution to the protein solution.[\[1\]](#) Add the dye dropwise while gently stirring the protein solution.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[\[1\]](#)
- Purification:
 - Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or dialysis.
- Storage:

- Store the labeled protein under appropriate conditions, typically at -20°C or -80°C, protected from light.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the protein labeling workflow using **ATTO 465 maleimide**.



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Caption: Workflow for labeling proteins with **ATTO 465 maleimide**.

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